molecular formula C10H19NO2 B13128733 3VW7Yjj3Z3 CAS No. 1421354-12-2

3VW7Yjj3Z3

Cat. No.: B13128733
CAS No.: 1421354-12-2
M. Wt: 185.26 g/mol
InChI Key: HAXMSPAWVXALBR-VOTSOKGWSA-N
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Description

tert-Butyl4-(dimethylamino)but-2-enoate is an organic compound with the molecular formula C10H19NO2. It is known for its unique chemical structure, which includes a tert-butyl group and a dimethylamino group attached to a but-2-enoate backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl4-(dimethylamino)but-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl acrylate with dimethylamine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of tert-Butyl4-(dimethylamino)but-2-enoate often involves large-scale chemical reactors and precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality tert-Butyl4-(dimethylamino)but-2-enoate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(dimethylamino)but-2-enoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert tert-Butyl4-(dimethylamino)but-2-enoate into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

    Substitution: Substitution reactions often require specific catalysts and solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl4-(dimethylamino)but-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the manufacture of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl4-(dimethylamino)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl4-(dimethylamino)butanoate: Similar structure but with a saturated butanoate backbone.

    tert-Butyl4-(dimethylamino)but-2-yn-1-ol: Contains a triple bond and an alcohol group.

    tert-Butyl4-(dimethylamino)but-2-en-1-amine: Contains an amine group instead of an ester.

Uniqueness

tert-Butyl4-(dimethylamino)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various fields of research and industry.

Properties

CAS No.

1421354-12-2

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl (E)-4-(dimethylamino)but-2-enoate

InChI

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)7-6-8-11(4)5/h6-7H,8H2,1-5H3/b7-6+

InChI Key

HAXMSPAWVXALBR-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/CN(C)C

Canonical SMILES

CC(C)(C)OC(=O)C=CCN(C)C

Origin of Product

United States

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